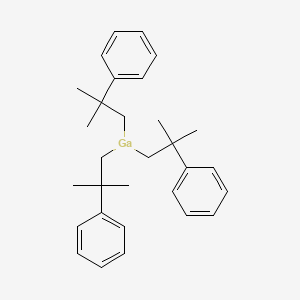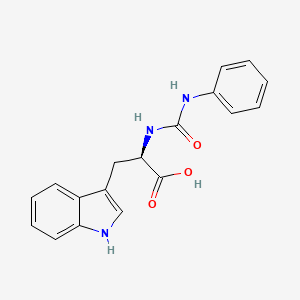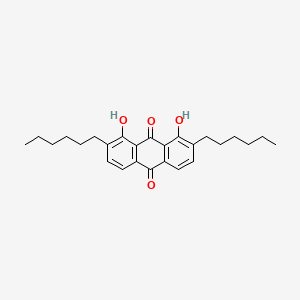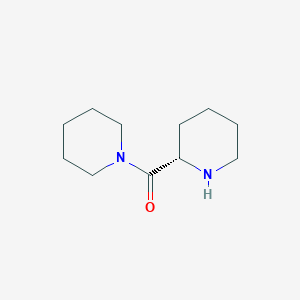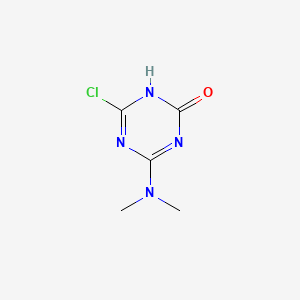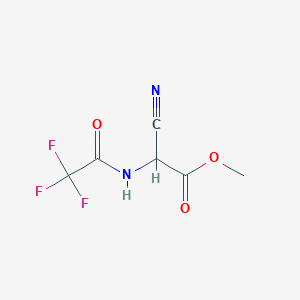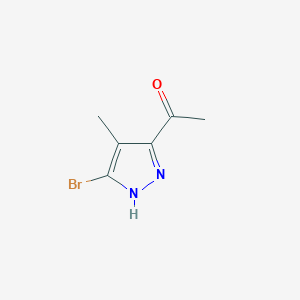
1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyrazole ring, along with an ethanone group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 5-bromo-4-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{5-Bromo-4-methyl-1H-pyrazole} + \text{Ethanoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds such as:
1-(5-Chloro-4-methyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromo-4-ethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with an ethyl group instead of a methyl group.
1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
1-(5-bromo-4-methyl-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-3-5(4(2)10)8-9-6(3)7/h1-2H3,(H,8,9) |
Clave InChI |
QQUHWXLSHBDGPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
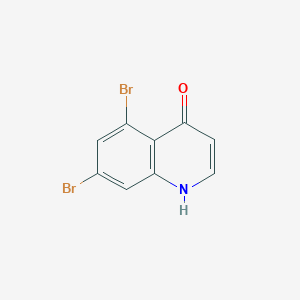

![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)
